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Compound of Interest

Compound Name: Acid-PEG2-ethyl propionate

Cat. No.: B1388105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental use of

Acid-PEG2-ethyl propionate, a bifunctional linker commonly employed in the development of

Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2][3][4][5]

Introduction
Acid-PEG2-ethyl propionate is a hydrophilic, 2-unit polyethylene glycol (PEG) derivative

containing a terminal carboxylic acid and an ethyl propionate group.[3] The carboxylic acid

allows for covalent linkage to primary or secondary amines on target molecules, such as

proteins, peptides, or ligands for E3 ubiquitin ligases, through amide bond formation.[6] The

PEG spacer enhances the solubility and can influence the physicochemical properties of the

resulting conjugate.[7] Its primary application is in the synthesis of PROTACs, where it serves

as a flexible linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand.

[1][2][8]
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Property Value Reference

Chemical Name

3-(2-(3-ethoxy-3-

oxopropoxy)ethoxy)propanoic

acid

[4]

CAS Number 886362-90-9 [4]

Molecular Formula C10H18O6 [4]

Molecular Weight 234.25 g/mol [4]

Appearance
Colorless to pale-yellow liquid

or semi-solid
[9]

Purity >97% (typical) [9]

Storage

Short term (days to weeks) at

0-4°C; Long term (months to

years) at -20°C. Store in a dry,

dark place.

[4]

Mechanism of Action in PROTACs
Acid-PEG2-ethyl propionate itself is not pharmacologically active but is a critical component

in the structure of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target

protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of

the target protein by the proteasome.[1][8] The PEG linker bridges the two ligands and its

length and composition are critical for the formation and stability of the ternary complex (E3

ligase-PROTAC-target protein), which is essential for efficient protein degradation.[8]
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Figure 1. Mechanism of action for a PROTAC, utilizing a linker such as Acid-PEG2-ethyl
propionate.

Experimental Protocols
Protocol 1: Amide Coupling of Acid-PEG2-ethyl
propionate to a Primary Amine-Containing Molecule
This protocol describes the conjugation of the carboxylic acid moiety of Acid-PEG2-ethyl
propionate to a molecule containing a primary amine (e.g., a protein, peptide, or another small

molecule) using EDC/NHS chemistry.[10]

Materials:

Acid-PEG2-ethyl propionate

Amine-containing molecule

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1388105?utm_src=pdf-body-img
https://www.benchchem.com/product/b1388105?utm_src=pdf-body
https://www.benchchem.com/product/b1388105?utm_src=pdf-body
https://www.benchchem.com/product/b1388105?utm_src=pdf-body
https://www.benchchem.com/product/b1388105?utm_src=pdf-body
https://www.benchchem.com/product/b1388105?utm_src=pdf-body
https://www.benchchem.com/product/b1388105?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_EDC_NHS_Coupling_of_Thiol_PEG2_acid_to_Primary_Amines.pdf
https://www.benchchem.com/product/b1388105?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50mM borate buffer, pH

8.5

Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Desalting column or other purification system (e.g., HPLC)

Procedure:

Reagent Preparation:

Equilibrate all reagents to room temperature before use.

Prepare a stock solution of Acid-PEG2-ethyl propionate in anhydrous DMF or DMSO

(e.g., 10-100 mM).

Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation

Buffer or anhydrous DMSO. These reagents are moisture-sensitive.[10]

Dissolve the amine-containing molecule in the Coupling Buffer.

Activation of Carboxylic Acid:

In a reaction vessel, dissolve Acid-PEG2-ethyl propionate in Activation Buffer.

Add EDC and NHS to the solution. A common starting point is a molar ratio of 1:5:2.5

(Acid-PEG2-ethyl propionate:EDC:NHS).[10]

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the

NHS-ester intermediate.[10]

Conjugation to Amine:

Immediately add the activated Acid-PEG2-ethyl propionate solution to the solution of the

amine-containing molecule.
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The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7.2-8.5.

[10]

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[10] The

optimal reaction time may need to be determined empirically.

Quenching the Reaction:

Add the Quenching Solution to the reaction mixture to hydrolyze any unreacted NHS-

ester. Incubate for 15-30 minutes at room temperature.

Purification:

Remove unreacted linker and byproducts to purify the conjugate. This can be achieved

using a desalting column for larger molecules like proteins, or by dialysis or

chromatography (e.g., SEC, RP-HPLC) for smaller molecules.[11]

Typical Reaction Parameters:
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Parameter Recommended Range Notes

Activation pH 4.5 - 6.0
Optimal for EDC activation of

the carboxyl group.[10]

Coupling pH 7.2 - 8.5

Promotes efficient reaction of

the NHS ester with the primary

amine.[10]

EDC Molar Excess
2 - 10 fold (relative to Acid-

PEG2-ethyl propionate)

A 5-fold excess is a common

starting point.[10]

NHS Molar Excess
2 - 5 fold (relative to Acid-

PEG2-ethyl propionate)

A 2.5-fold excess is a common

starting point.[10]

Activation Time
15 - 30 minutes at room

temperature

Sufficient for NHS ester

formation.[10]

Coupling Time
2 hours at RT to overnight at

4°C

Longer incubation can

increase efficiency but may

affect sensitive molecules.[10]

Reaction Monitoring LC-MS or TLC
Can be used to monitor the

progress of the reaction.[12]

Experimental Workflow
The following diagram illustrates the general workflow for the conjugation of Acid-PEG2-ethyl
propionate to an amine-containing molecule.
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1. Reagent Preparation
- Dissolve Acid-PEG2-EtP
- Dissolve Amine-Molecule
- Prepare fresh EDC/NHS

2. Activation Step
- Mix Acid-PEG2-EtP, EDC, NHS

- Incubate 15-30 min @ RT
- pH 4.5-6.0

3. Conjugation Step
- Add activated linker to Amine-Molecule

- Incubate 2h @ RT or O/N @ 4°C
- pH 7.2-8.5

4. Quenching
- Add Tris or Hydroxylamine

- Incubate 15-30 min

5. Purification
- Desalting Column, Dialysis, or HPLC

6. Analysis
- LC-MS, SDS-PAGE, etc.

Click to download full resolution via product page

Figure 2. General experimental workflow for an amide coupling reaction with Acid-PEG2-ethyl
propionate.

Data Presentation
While specific yields are highly dependent on the substrates used, the following table provides

an example of expected data from a typical conjugation reaction.
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Substrate A
(Amine)

Substrate B
(Acid-PEG2-
EtP)

Coupling
Efficiency /
Yield

Purity (Post-
Purification)

Analytical
Method

Peptide-NH2
Acid-PEG2-ethyl

propionate
60-80% >95%

RP-HPLC, LC-

MS

Protein-NH2

(e.g., Antibody)

Acid-PEG2-ethyl

propionate
40-70% >98% SDS-PAGE, SEC

Small Molecule-

NH2

Acid-PEG2-ethyl

propionate
70-90% >99% LC-MS, NMR

Note: The data presented are typical values and should be optimized for each specific

application. Coupling efficiency can be influenced by factors such as substrate concentration,

buffer composition, and the number of available amine groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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